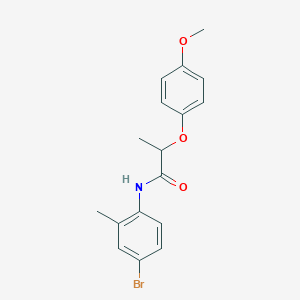![molecular formula C20H25N3O B4108208 1-BUTYL-N-[(4-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B4108208.png)
1-BUTYL-N-[(4-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Vue d'ensemble
Description
1-BUTYL-N-[(4-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a synthetic organic compound with a molecular formula of C18H23N3O. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTYL-N-[(4-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.
Alkylation: The benzimidazole core is then alkylated using butyl halide under basic conditions to introduce the butyl group at the nitrogen atom.
Benzylation: The final step involves the benzylation of the benzimidazole derivative with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-BUTYL-N-[(4-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the ethoxy group.
Applications De Recherche Scientifique
1-BUTYL-N-[(4-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biology: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Agriculture: It is studied for its potential as a pesticide or herbicide due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 1-BUTYL-N-[(4-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses. Additionally, the compound may intercalate into DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-butyl-N-(4-methoxybenzyl)-1H-benzimidazol-2-amine: Similar structure with a methoxy group instead of an ethoxy group.
1-butyl-N-(4-chlorobenzyl)-1H-benzimidazol-2-amine: Contains a chlorine atom in place of the ethoxy group.
1-butyl-N-(4-fluorobenzyl)-1H-benzimidazol-2-amine: Features a fluorine atom instead of the ethoxy group.
Uniqueness
1-BUTYL-N-[(4-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to the presence of the ethoxy group, which can influence its lipophilicity, electronic properties, and biological activity. The ethoxy group may enhance the compound’s ability to penetrate cell membranes and interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy and selectivity in its applications.
Propriétés
IUPAC Name |
1-butyl-N-[(4-ethoxyphenyl)methyl]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-3-5-14-23-19-9-7-6-8-18(19)22-20(23)21-15-16-10-12-17(13-11-16)24-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWFNQKZMNSTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-amino-6-methyl-13-(2-methylphenyl)-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile](/img/structure/B4108147.png)
![N-[(2-bromophenyl)(phenyl)methyl]-4-methoxybenzamide](/img/structure/B4108153.png)

![N-{4-[(4-methylphenyl)sulfamoyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B4108162.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B4108169.png)
![2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B4108182.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B4108194.png)
![4-BUTANAMIDO-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZAMIDE](/img/structure/B4108200.png)
![4-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4108216.png)
![2-[(2-hydroxyethyl)sulfanyl]-N-(3-iodophenyl)acetamide](/img/structure/B4108217.png)
![4-(4-CYCLOPENTYLPIPERAZINO)[1]BENZOFURO[3,2-D]PYRIMIDINE](/img/structure/B4108224.png)
![N-[4-(acetylamino)phenyl]-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4108231.png)
